2-(benzhydrylamino)-N-(4-chloro-3-nitrophenyl)acetamide
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Overview
Description
2-(benzhydrylamino)-N-(4-chloro-3-nitrophenyl)acetamide is a complex organic compound that features a benzhydrylamino group and a 4-chloro-3-nitrophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzhydrylamino)-N-(4-chloro-3-nitrophenyl)acetamide typically involves a multi-step process:
Formation of Benzhydrylamine: Benzhydrylamine is synthesized by the reduction of benzhydryl chloride with ammonia or an amine.
Nitration of 4-Chloroaniline: 4-Chloroaniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 4-chloro-3-nitroaniline.
Acylation Reaction: The final step involves the acylation of benzhydrylamine with 4-chloro-3-nitroaniline in the presence of an acylating agent such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(benzhydrylamino)-N-(4-chloro-3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2-(benzhydrylamino)-N-(4-chloro-3-aminophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Benzhydrylamine and 4-chloro-3-nitrobenzoic acid.
Scientific Research Applications
2-(benzhydrylamino)-N-(4-chloro-3-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of similar compounds with biological targets, aiding in the understanding of their mechanisms of action.
Mechanism of Action
The mechanism of action of 2-(benzhydrylamino)-N-(4-chloro-3-nitrophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The benzhydrylamino group may enhance the compound’s binding affinity to specific targets, influencing its overall activity.
Comparison with Similar Compounds
Similar Compounds
2-(benzhydrylamino)-N-(4-chlorophenyl)acetamide: Lacks the nitro group, which may result in different reactivity and biological activity.
2-(benzhydrylamino)-N-(3-nitrophenyl)acetamide: The position of the nitro group affects its chemical properties and interactions.
2-(benzhydrylamino)-N-(4-chloro-2-nitrophenyl)acetamide: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
2-(benzhydrylamino)-N-(4-chloro-3-nitrophenyl)acetamide is unique due to the specific positioning of the chloro and nitro groups, which influence its chemical reactivity and potential applications. The combination of these functional groups in a single molecule provides a versatile platform for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
2-(benzhydrylamino)-N-(4-chloro-3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3/c22-18-12-11-17(13-19(18)25(27)28)24-20(26)14-23-21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,21,23H,14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBJEEIWJKXAGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NCC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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